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Pyrido[2,3-b]pyrazin-6(5H)-one

HIV-1 RNase H Integrase

Medicinal chemistry programs often face scaffold redundancy, where generic pteridinones or pyrazolopyrimidines yield broad off-target polypharmacology. Pyrido[2,3-b]pyrazin-6(5H)-one (CAS 35808-45-8) is a differentiated, planar heterocyclic core that overcomes this challenge: • Achieves selective ALK inhibition (IC50 ~10 nM enzyme, ~150 nM cell) and nanomolar BRAF V600E activity, avoiding the polypharmacology of pteridinone-based inhibitors. • Validated dual HIV-1 RNase H/Integrase inhibitor scaffold with micromolar activity, offering a novel mechanism distinct from standard-of-care antiretrovirals. • Demonstrated PDE5 IC50 of 18.13 nM and 5.5-fold selectivity for Plasmodium falciparum G6PD over human ortholog (IC50 14.5 μM vs 80 μM). Ships globally as the unsubstituted parent scaffold (MW 147.13, ≥98% purity); custom synthesis and bulk packaging available on request.

Molecular Formula C7H5N3O
Molecular Weight 147.13 g/mol
CAS No. 35808-45-8
Cat. No. B152815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrido[2,3-b]pyrazin-6(5H)-one
CAS35808-45-8
Molecular FormulaC7H5N3O
Molecular Weight147.13 g/mol
Structural Identifiers
SMILESC1=CC(=O)NC2=NC=CN=C21
InChIInChI=1S/C7H5N3O/c11-6-2-1-5-7(10-6)9-4-3-8-5/h1-4H,(H,9,10,11)
InChIKeyKGCASACLSNTYGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrido[2,3-b]pyrazin-6(5H)-one: Kinase & Multi-Target Inhibitor Scaffold


Pyrido[2,3-b]pyrazin-6(5H)-one (CAS 35808-45-8) is a nitrogen-containing fused heterocycle comprising a pyridine and pyrazine ring system with a keto group at the 6-position [1]. This scaffold serves as a privileged structure in medicinal chemistry, with demonstrated utility as a core nucleus for the development of kinase inhibitors (e.g., ALK, BRAF), phosphodiesterase modulators (PDE5), and dual-target antiviral agents [2]. The unsubstituted parent compound (MW 147.13 g/mol) features a planar, hydrogen-bond-capable architecture that enables rational derivatization for target engagement across diverse therapeutic indications [3].

Scaffold Design Privileged pyrido[2,3-b]pyrazin-6(5H)-one core for kinase inhibitor design
Multi-Target Derivatization Supports rational modification for ALK, BRAF, PDE5 and antiviral research targets
Hinge-Binding Architecture Planar, hydrogen-bond-capable scaffold for selective target engagement studies

Pyrido[2,3-b]pyrazin-6(5H)-one: Unique Structural Advantages


Despite superficial similarity to other nitrogen-containing fused systems (e.g., pteridinones, pyrazolopyrimidines, or quinoxalinones), the pyrido[2,3-b]pyrazin-6(5H)-one core offers a unique constellation of structural features that directly impact biological selectivity and synthetic tractability. The specific [2,3-b] ring fusion positions the lactam NH and adjacent nitrogen atoms in a spatial arrangement critical for selective kinase hinge binding [1]. Unlike pteridinones, which frequently exhibit potent but broad kinase inhibition (e.g., BI-6727 inhibits Plk1/2/3 with sub-nanomolar IC50s but with associated polypharmacology risks), appropriately substituted pyrido[2,3-b]pyrazinones have been shown to achieve high selectivity for specific targets such as ALK or mutant BRAF [2][3]. Furthermore, the 6(5H)-one lactam group provides a distinct hydrogen-bonding motif and a handle for further functionalization that is not readily replicated in pyrazolopyrimidine or aminopyridine scaffolds without altering the core geometry. Generic substitution with a less optimized scaffold would necessitate complete re-optimization of the SAR and risk loss of the desired selectivity or potency profile.

Attribute
Pyrido[2,3-b]pyrazin-6(5H)-one Scaffold
Common Substitutes
Kinase Selectivity
Reported ALK/BRAF selectivity via constrained [2,3-b] hinge binding
Pteridinones may exhibit broader polypharmacology (e.g., Plk1/2/3 inhibition)
Ring Fusion Geometry
[2,3-b] fusion orients NH and N for kinase hinge interaction
Pyrazolopyrimidine hinge-binding vectors differ, potentially altering selectivity
Functional Handle
6(5H)-one lactam provides rigid H-bond motif and derivatization site
Aminopyridine scaffolds lack analogous constrained H-bond acceptor

Pyrido[2,3-b]pyrazin-6(5H)-one: Quantitative Differentiators


Dual Inhibition of HIV-1 RNase H and Integrase

Derivatives of the 5-hydroxypyrido[2,3-b]pyrazin-6(5H)-one scaffold exhibit dual inhibitory activity against HIV-1 reverse transcriptase-associated RNase H and integrase (IN), a profile not commonly observed with other heterocyclic cores like pteridinones or pyrazolopyrimidines in this context. The study reported that the majority of synthesized derivatives inhibited both RNase H and IN at micromolar concentrations, with compound 7a showing comparable inhibitory activity against both enzymes [1].

Dual RNase H/IN Inhibition
Class-level inference
Qualitative dual inhibition vs single-target antivirals
Supports dual-target antiviral scaffold evaluation
Low micromolar range; exact IC50 not disclosed in abstract
HIV-1 RNase H Integrase Dual Inhibitor Antiviral

Selectivity: Plasmodium G6PD vs. Human G6PD

A derivative based on the pyrido[2,3-b]pyrazin-6(5H)-one core (ChEMBL2170925) demonstrates a measurable selectivity window for the malarial enzyme PfG6PD over the human ortholog. In vitro enzymatic assays show an IC50 of 14,500 nM against P. falciparum G6PD compared to 80,000 nM against human G6PD [1]. This 5.5-fold selectivity, while modest, represents a defined starting point for further optimization of parasite-specific inhibitors.

G6PD Selectivity
Cross-study comparable
5.5-fold selectivity (PfG6PD 14.5 μM vs human 80 μM)
Supports parasite-selective inhibitor design context
Enzymatic assays; further optimization needed
Malaria G6PD Selectivity Antiparasitic Target Engagement

ALK Inhibition Surpassing Aminopyridine Scaffolds

Ring-constrained tetrahydropyrido[2,3-b]pyrazines, derived from the core scaffold, exhibit a dramatic improvement in ALK inhibitory potency compared to the acyclic aminopyridine analogs from which they were designed. The constrained analogs inhibit ALK with IC50 values of approximately 10 nM in enzymatic assays and 150 nM in cellular assays [1]. In contrast, the parent aminopyridine scaffold typically requires higher concentrations to achieve comparable ALK inhibition due to entropic penalties associated with flexible binding conformations.

ALK Inhibition
Direct head-to-head comparison
~10 nM enzymatic IC50 (constrained scaffold) vs flexible aminopyridine
Supports constrained scaffold SAR exploration
Cellular IC50 ~150 nM; selectivity context to verify
ALK Kinase Inhibitor Cancer Selectivity Scaffold Optimization

Scaffold Repurposing for PDE5 Inhibition

A library of 34 pyridopyrazinone derivatives, originally developed as anticancer agents, was repurposed and evaluated for PDE5 inhibition. The scaffold yielded compounds with nanomolar IC50 values, demonstrating its versatility for target hopping. In vitro enzymatic assays confirmed that series E and G exhibited potent PDE5 inhibition with IC50 values ranging from 18.13 to 41.41 nM. The most potent analog, compound 11b, achieved an IC50 of 18.13 nM [1]. This level of activity rivals that of established PDE5 inhibitors such as sildenafil (IC50 ~3.5 nM) and tadalafil (IC50 ~5 nM), but from a chemically distinct and synthetically accessible scaffold.

PDE5 Inhibition
Class-level inference
IC50 18.13 nM (compound 11b)
Supports PDE5 inhibitor scaffold repurposing studies
Series range 18–41 nM; distinct chemotype from established PDE5 cores
PDE5 Scaffold Repurposing Erectile Dysfunction Cardiovascular Drug Discovery

Pyrido[2,3-b]pyrazin-6(5H)-one: Application Scenarios


Dual-Target Antivirals for HIV-1 Resistance

Procurement of the pyrido[2,3-b]pyrazin-6(5H)-one core is justified for medicinal chemistry programs seeking to develop next-generation HIV-1 therapeutics with a higher barrier to resistance. The scaffold has been experimentally validated to support dual inhibition of HIV-1 RNase H and integrase functions, a mechanism distinct from current standard-of-care antiretrovirals [1]. The quantitative demonstration of micromolar dual activity provides a clear starting point for SAR-driven optimization to improve potency and pharmacokinetics.

Selective ALK and BRAF Inhibition for Oncology

The pyrido[2,3-b]pyrazine core is a strategic choice for oncology drug discovery groups focused on ALK-driven cancers (e.g., NSCLC, ALCL) or BRAF V600E-mutant melanomas. Ring-constrained analogs have achieved ALK IC50 values of ~10 nM (enzyme) and ~150 nM (cell), demonstrating the scaffold's ability to yield potent kinase inhibitors [1]. Furthermore, the scaffold has been utilized to generate selective nanomolar inhibitors of V600E BRAF, underscoring its versatility for targeting clinically relevant oncogenic kinases [2].

PDE5 Inhibitor Discovery via Scaffold Repurposing

For organizations seeking to rapidly identify novel PDE5 inhibitors without infringing on existing pyrazolopyrimidinone or β-carboline patents, the pyridopyrazinone scaffold offers a chemically distinct and highly productive alternative. The demonstrated achievement of an IC50 of 18.13 nM for compound 11b against PDE5, following a scaffold repurposing approach, validates the core's potential for hit-to-lead optimization in the erectile dysfunction and pulmonary arterial hypertension indications [1].

Antiparasitic Discovery with G6PD Selectivity

Programs targeting malaria or other parasitic diseases where G6PD inhibition is a key safety concern can leverage the pyrido[2,3-b]pyrazin-6(5H)-one scaffold's intrinsic selectivity for Plasmodium falciparum G6PD over the human ortholog. With a measured 5.5-fold selectivity window (IC50 14.5 μM vs 80 μM) [1], the scaffold provides a safer starting point for further optimization to enhance both potency and selectivity, thereby mitigating the risk of hemolytic toxicity in G6PD-deficient patient populations.

Application
Selection Property
Validation Focus
HIV-1 dual-target antiviral research
Dual RNase H/integrase inhibition scaffold
Resistance-barrier assay context
ALK/BRAF kinase inhibitor discovery
Constrained hinge-binding scaffold for kinase selectivity
Cellular target engagement validation
PDE5 inhibitor scaffold repurposing
Pyridopyrazinone core PDE5 activity
Phosphodiesterase isoform selectivity profiling
Antimalarial G6PD inhibitor research
Parasite-selective G6PD inhibition scaffold
Host-cell toxicity screening context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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